Cu(GABA(mpy)2)
Overview
Description
The compound N,N-[bis(2-pyridylmethyl)-γ-aminobutyrato]copper(II) bromide methanol solvate , commonly referred to as Cu(GABA(mpy)2) , is a coordination complex that features copper(II) ions coordinated with γ-aminobutyric acid (GABA) and 2-pyridylmethylamine (mpy)
Scientific Research Applications
Cu(GABA(mpy)2) has several scientific research applications, including:
Chemistry: The compound is used as a model system to study coordination chemistry and the behavior of copper complexes.
Biology: Cu(GABA(mpy)2) can be used to investigate the interactions between metal ions and biological molecules, such as proteins and enzymes.
Industry: Cu(GABA(mpy)2) can be used in catalysis and materials science, particularly in the design of new catalysts and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cu(GABA(mpy)2) typically involves the reaction of copper(II) bromide with γ-aminobutyric acid and 2-pyridylmethylamine in methanol. The reaction conditions are carefully controlled to ensure the formation of the desired coordination complex. The general procedure is as follows:
- Dissolve copper(II) bromide in methanol.
- Add γ-aminobutyric acid and 2-pyridylmethylamine to the solution.
- Stir the mixture at room temperature for several hours.
- Filter the resulting solution to remove any insoluble impurities.
- Allow the filtrate to evaporate slowly, leading to the crystallization of Cu(GABA(mpy)2).
Industrial Production Methods
While the laboratory synthesis of Cu(GABA(mpy)2) is well-documented, industrial-scale production methods are less common. the principles of coordination chemistry and solvent evaporation can be scaled up with appropriate modifications to the reaction vessel size, stirring mechanisms, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cu(GABA(mpy)2) can undergo various chemical reactions, including:
Oxidation: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution: Ligands coordinated to the copper center can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.
Complexation: Cu(GABA(mpy)2) can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be facilitated by using excess amounts of the incoming ligand or by adjusting the pH of the solution.
Complexation: Additional ligands such as ethylenediamine or bipyridine can be introduced to form new coordination complexes.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(I) or copper(III) complexes, while substitution reactions can result in new coordination complexes with different ligands.
Mechanism of Action
The mechanism of action of Cu(GABA(mpy)2) involves its ability to coordinate with various biological molecules and metal ions. The copper center can participate in redox reactions, influencing the activity of enzymes and other proteins. Additionally, the coordination of γ-aminobutyric acid and 2-pyridylmethylamine to the copper center can modulate the compound’s interactions with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Cu(GABA(mpy)2) can be compared with other similar compounds, such as:
N,N-[bis(2-pyridylmethyl)-γ-aminobutyrato]copper(II) chloride: This compound has a similar structure but features chloride instead of bromide as the counterion.
N,N-[bis(2-pyridylmethyl)-γ-aminobutyrato]nickel(II) bromide: This compound features nickel(II) instead of copper(II) as the central metal ion.
N,N-[bis(2-pyridylmethyl)-γ-aminobutyrato]zinc(II) bromide: This compound features zinc(II) instead of copper(II) as the central metal ion.
The uniqueness of Cu(GABA(mpy)2) lies in its specific coordination environment and the properties conferred by the copper(II) center, which can participate in redox reactions and interact with biological molecules in distinct ways compared to other metal ions.
Properties
IUPAC Name |
copper;4-[bis(pyridin-2-ylmethyl)amino]butanoate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2.BrH.Cu/c20-16(21)8-5-11-19(12-14-6-1-3-9-17-14)13-15-7-2-4-10-18-15;;/h1-4,6-7,9-10H,5,8,11-13H2,(H,20,21);1H;/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGQLZIZTQNRCG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCCC(=O)[O-])CC2=CC=CC=N2.[Cu+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrCuN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930724 | |
Record name | Copper(2+) bromide 4-{bis[(pyridin-2-yl)methyl]amino}butanoate (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70930724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140160-00-5 | |
Record name | N,N-(Bis(2-pyridylmethyl)-gamma-aminobutyrato)copper(II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140160005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper(2+) bromide 4-{bis[(pyridin-2-yl)methyl]amino}butanoate (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70930724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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